![molecular formula C10H16BrNO B14399283 3-(Benzylamino)propan-1-ol;hydrobromide CAS No. 88194-96-1](/img/structure/B14399283.png)
3-(Benzylamino)propan-1-ol;hydrobromide
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Overview
Description
3-(Benzylamino)propan-1-ol;hydrobromide: is a chemical compound with the molecular formula C10H15NO·HBr It is a derivative of 3-(benzylamino)propan-1-ol, where the hydrobromide salt form enhances its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzylamino)propan-1-ol typically involves the reaction of benzylamine with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the benzylamine attacks the carbon atom bonded to the chlorine, resulting in the formation of 3-(benzylamino)propan-1-ol. The hydrobromide salt is then formed by reacting the free base with hydrobromic acid.
Industrial Production Methods: Industrial production of 3-(benzylamino)propan-1-ol;hydrobromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzylamino)propan-1-ol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of benzylidene derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzylamino derivatives.
Scientific Research Applications
Scientific Research Applications of 3-(Benzylamino)propan-1-ol;hydrobromide
This compound, a chemical compound with the molecular formula C10H16BrNO, is a derivative of 3-(benzylamino)propan-1-ol, with the hydrobromide salt enhancing its water solubility. This compound has a variety of applications in chemistry, biology, medicine, and industry.
Properties
Key properties of this compound [1, 4]:
- CAS No.: 88194-96-1 [1, 4]
- Molecular Formula: C10H16BrNO [1, 4]
- Molecular Weight: 246.14 g/mol [1, 4]
- IUPAC Name: this compound
- InChI: InChI=1S/C10H15NO.BrH/c12-8-4-7-11-9-10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9H2;1H
- InChI Key: DOUKLJNAYYFVAZ-UHFFFAOYSA-N
- Canonical SMILES: C1=CC=C(C=C1)CNCCCO.Br
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3), leading to the formation of benzylidene derivatives.
- Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution: The benzylamino group can participate in nucleophilic substitution reactions, often involving reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3), leading to various substituted benzylamino derivatives.
Applications
- Chemistry: It is a building block in organic synthesis, serving as an intermediate in the preparation of complex molecules, pharmaceuticals, and agrochemicals.
- Biology: It is used to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
- Medicine: It has potential applications in medicinal chemistry, particularly in developing drugs targeting specific receptors or enzymes. The hydrobromide salt form enhances its solubility, making it suitable for various drug delivery systems.
- Industry: It is used in the production of specialty chemicals and as an intermediate in synthesizing polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)propan-1-ol;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-(Aminomethyl)propan-1-ol: Similar structure but lacks the benzyl group.
3-(Phenylamino)propan-1-ol: Similar structure but has a phenyl group instead of a benzyl group.
N-Benzyl-2-aminoethanol: Similar structure but with a shorter carbon chain.
Uniqueness: 3-(Benzylamino)propan-1-ol;hydrobromide is unique due to the presence of both the benzylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The hydrobromide salt form enhances its solubility, making it more versatile for various applications.
Properties
CAS No. |
88194-96-1 |
---|---|
Molecular Formula |
C10H16BrNO |
Molecular Weight |
246.14 g/mol |
IUPAC Name |
3-(benzylamino)propan-1-ol;hydrobromide |
InChI |
InChI=1S/C10H15NO.BrH/c12-8-4-7-11-9-10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9H2;1H |
InChI Key |
DOUKLJNAYYFVAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCO.Br |
Origin of Product |
United States |
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